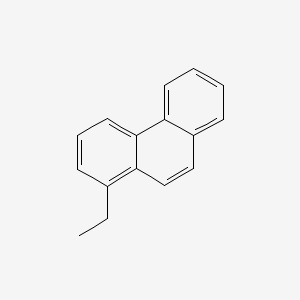

Phenanthrene, ethyl-

Description

Historical Trajectories and Evolution of Research on Phenanthrene (B1679779) Derivatives

The study of phenanthrene itself dates back to the late 19th century, with its initial isolation from coal tar independently reported by Carl Graebe and Wilhelm Rudolph Fittig in 1872 wikipedia.org. Early research focused on determining its structure and chemical properties, with Graebe confirming its structure through synthesis from stilbene (B7821643) wikipedia.org. Phenanthrene and its derivatives were recognized as significant components of coal tar, a complex mixture of organic compounds derived from the destructive distillation of coal wikipedia.org.

The evolution of research on phenanthrene derivatives has been closely linked to advancements in analytical chemistry and a growing understanding of complex organic mixtures, such as petroleum and combustion products. As analytical techniques improved, the presence of alkylated phenanthrenes, including ethylphenanthrene, in these complex matrices became more apparent ias.ac.inias.ac.in. Initially, research into these compounds was driven by their geological significance and their utility as indicators of thermal maturation in petroleum and coal ias.ac.inias.ac.inresearchgate.net. The identification and quantification of specific alkylated isomers, such as methylphenanthrenes and ethylphenanthrenes, provided valuable insights into the origin, migration, and maturation processes of fossil fuels ias.ac.inias.ac.inresearchgate.net.

More broadly, phenanthrene derivatives have also been explored for their potential biological activities. Research has investigated phenanthrene-based compounds for their medicinal attributes, including their potential cytotoxicity against cancer cell lines, often through mechanisms like DNA intercalation nih.govmdpi.comacademie-sciences.fr. This line of inquiry has contributed to a deeper understanding of the structure-activity relationships within this class of compounds, even if not directly focusing on ethylphenanthrene's medicinal applications.

Contemporary Significance of Alkylphenanthrenes in Chemical and Environmental Sciences

In contemporary chemical and environmental sciences, alkylphenanthrenes, including ethylphenanthrene, hold significant importance. They are prevalent components of crude oils and are considered among the most abundant polycyclic aromatic hydrocarbons (PAHs) in petroleum products cer-rec.gc.carsc.orgacs.orgnih.gov. Their persistence and potential toxicity in environmental settings, particularly following oil spills, have made them critical targets for research and risk assessment cer-rec.gc.carsc.orgacs.orgnih.govnih.gov.

Environmental Occurrence and Impact: Ethylphenanthrenes are found in various environmental compartments, including fossil fuels, urban air pollution, and aquatic environments cer-rec.gc.carsc.orgnih.govontosight.ai. Their presence is often linked to incomplete combustion processes and petroleum contamination cer-rec.gc.carsc.orgnih.govontosight.ai. Studies have investigated the toxicity of alkyl-phenanthrenes to aquatic organisms, particularly the early life stages of fish, where they have been shown to cause developmental abnormalities, including cardiac and craniofacial defects rsc.orgnih.govnoaa.gov. Research into the metabolic activation of ethylphenanthrenes, such as 9-ethylphenanthrene (B47781), in human cell lines has also been conducted, identifying potential biomarkers for exposure acs.orgnih.gov.

Chemical Research and Analytical Applications: In chemical research, ethylphenanthrenes serve as important reference compounds for analytical method development. Their detection and quantification in complex environmental samples often require sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) vulcanchem.com. Ethylphenanthrene isomers, such as 2-ethylphenanthrene (B1218790) and 9-ethylphenanthrene, are specifically studied for their roles in geochemical analysis and as indicators of petroleum source and maturity ias.ac.inias.ac.inresearchgate.netacs.orgmdpi.com. For instance, the ratios of different methylphenanthrene isomers have been used to assess the thermal maturity of crude oils and asphaltenes ias.ac.inias.ac.inresearchgate.net.

Furthermore, the synthesis of phenanthrene derivatives, including esterified forms like ethyl phenanthrene-2-carboxylate and ethyl phenanthrene-9-carboxylate, is an area of active research, often aimed at exploring their chemical properties and potential applications, though direct applications of ethylphenanthrene itself are more commonly cited in environmental and geochemical contexts vulcanchem.comchemenu.com.

Data Table: Identified Ethylphenanthrene Isomers and Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-ethylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRXNJKBMDQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184980 | |

| Record name | Phenanthrene, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30997-38-7 | |

| Record name | Phenanthrene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethylphenanthrene and Its Derivatives

Classical Approaches for Phenanthrene (B1679779) Skeleton Construction with Ethyl Moieties

The traditional syntheses of the phenanthrene skeleton, developed in the early 20th century, remain fundamental in organic chemistry. These methods, while sometimes lacking the efficiency and regioselectivity of modern techniques, are robust and have been adapted for the synthesis of substituted phenanthrenes, including those bearing ethyl groups.

Bardhan-Sengupta Type Reactions and Analogous Cyclization Processes in Ethylphenanthrene Synthesis

The Bardhan-Sengupta synthesis, a classic method for creating the phenanthrene ring system, is a powerful tool that offers a high degree of regiochemical control. ias.ac.inwikipedia.org The general process involves the cyclodehydration of a γ-aryl-substituted cyclohexanol (B46403) derivative. ias.ac.inwikipedia.org The key steps typically include the condensation of a phenylethyl bromide with a cyclohexanone-2-carboxylate ester, followed by hydrolysis, decarboxylation, and reduction to the corresponding cyclohexanol. ias.ac.in This alcohol then undergoes cyclodehydration using an agent like phosphorus pentoxide, followed by aromatization, often with selenium, to yield the phenanthrene core. ias.ac.inwikipedia.org

This methodology is adaptable for the synthesis of alkyl-substituted phenanthrenes. By starting with appropriately substituted β-arylethyl halides or cyclohexanone (B45756) derivatives, specific isomers of ethylphenanthrene can be targeted. For instance, the use of a β-(ethylphenyl)ethyl bromide or an ethyl-substituted cyclohexanone would introduce the ethyl moiety at a defined position on the final phenanthrene ring. The robustness of this synthesis has made it a cornerstone for the unambiguous preparation of various substituted phenanthrenes. ias.ac.in

A notable application of this type of strategy was in establishing the structures of natural products, where specific alkylated phenanthrenes needed to be synthesized for comparison. ias.ac.in

| Reaction | Starting Materials | Key Reagents | Product | Reference |

| Bardhan-Sengupta Phenanthrene Synthesis | β-phenylethyl bromide, ethyl cyclohexanone-2-carboxylate | P₂O₅, Se | Phenanthrene | ias.ac.inwikipedia.org |

Haworth and Pschorr Cyclizations for Ethylphenanthrene Architectures

The Haworth synthesis is another classical route that builds the phenanthrene skeleton through a sequence of Friedel-Crafts acylation and cyclization reactions. scribd.com Typically, naphthalene (B1677914) is acylated with succinic anhydride, which, after reduction and a second intramolecular Friedel-Crafts reaction (cyclization), forms a tetrahydrophenanthrene intermediate. scribd.com Subsequent aromatization yields the phenanthrene. scribd.com

This method can be adapted to produce ethylphenanthrene. For example, a tetrahydrophenanthrene ketone intermediate can be treated with an ethyl Grignard reagent (EtMgBr) or ethyllithium (B1215237) (CH₃CH₂Li), followed by dehydration and aromatization to yield an ethyl-substituted phenanthrene. scribd.com Research has documented the synthesis of 1-ethylphenanthrene and 2-ethylphenanthrene (B1218790), indicating that this classical approach is viable for accessing these specific isomers. rsc.org

The Pschorr cyclization provides a different pathway, involving the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, often catalyzed by copper. wikipedia.orgorganic-chemistry.org The synthesis starts with a suitably substituted o-nitrobenzaldehyde which is condensed with a phenylacetic acid derivative. scribd.com The resulting stilbene (B7821643) derivative is then reduced, diazotized, and cyclized. scribd.comwikipedia.org This method has been used to generate phenanthrene-9-carboxylic acid, which can be a precursor to other substituted phenanthrenes. organic-chemistry.org While direct synthesis of ethylphenanthrene via Pschorr cyclization is less commonly cited, the methodology allows for the formation of the core phenanthrene structure, which could then be functionalized. wikipedia.org Photocatalytic versions of the Pschorr reaction have also been developed, offering an alternative means of cyclization. beilstein-journals.org

| Reaction | Typical Starting Materials | Key Steps/Reagents | Potential Product | Reference |

| Haworth Synthesis | Naphthalene, Succinic anhydride | Friedel-Crafts acylation, Clemmensen reduction, Cyclization (PPA or HF), Aromatization (Pd/C) | Phenanthrene | scribd.com |

| Haworth Modification | 1-Keto-1,2,3,4-tetrahydrophenanthrene | 1. CH₃CH₂Li 2. H⁺/H₂O 3. Heat | Ethylphenanthrene | scribd.com |

| Pschorr Cyclization | o-Nitrobenzaldehyde, Sodium phenylacetate | Reduction, Diazotization (NaNO₂, H⁺), Cyclization (Cu) | Phenanthrene-9-carboxylic acid | scribd.comwikipedia.org |

Modern Transition Metal-Catalyzed Strategies for Ethylphenanthrene Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed C-H Activation and Functionalization for Ethylphenanthrene Formation

Palladium-catalyzed C-H activation has emerged as a powerful and direct method for constructing C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov This strategy can be employed for the synthesis of phenanthrenes through intramolecular arylation. The general approach involves a palladium catalyst that selectively activates a C-H bond, often guided by a directing group, to form a palladacycle intermediate which then undergoes a coupling reaction to form the new C-C bond. nih.govmdpi.com

A highly regiospecific synthesis of 7-ethyl-1-methylphenanthrene has been developed using a combined strategy of directed ortho metalation (DoM) and Suzuki-Miyaura cross-coupling. cdnsciencepub.com This multi-step approach demonstrates the precision of modern synthetic methods in creating specific, complex alkylphenanthrenes. cdnsciencepub.comresearchgate.netcdnsciencepub.com The synthesis of 7-ethyl-1-methylphenanthrene began with 3-ethylphenol (B1664133), which was converted to its triflate and then subjected to aminocarbonylation to produce N,N-diethyl-3-ethylbenzamide. cdnsciencepub.com This amide then served as a substrate in a sequence involving metalation, Suzuki-Miyaura coupling with a boronic acid, and a final LDA-mediated cyclization to form the phenanthrene framework. cdnsciencepub.com

| Method | Key Steps | Example Product | Overall Yield | Reference |

| DoM/Suzuki/DreM | 1. Triflation of 3-ethylphenol 2. Aminocarbonylation 3. DoM and boronation 4. Suzuki-Miyaura coupling 5. DreM cyclization 6. Hydrogenolysis | 7-Ethyl-1-methylphenanthrene | 21% (7 steps) | cdnsciencepub.com |

Heck and Related Cross-Coupling Reactions in Ethylphenanthrene Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org While not a direct method for forming the phenanthrene ring, it is crucial for synthesizing stilbene precursors, which can then be cyclized to phenanthrenes via photocyclodehydrogenation. umich.eduorgsyn.org

The synthesis of an ethyl-substituted stilbene, a direct precursor to an ethylphenanthrene, can be achieved by the Heck reaction between an ethyl-substituted aryl halide and a styrene (B11656) derivative, or vice versa. The resulting stilbene is then irradiated with UV light, often in the presence of an oxidizing agent like iodine, to induce cyclization and aromatization to the corresponding ethylphenanthrene. umich.edu Symmetrical stilbenes can be synthesized via a double Heck reaction using vinyltriethoxysilane (B1683064) as an ethylene (B1197577) equivalent. orgsyn.org

| Reaction Sequence | Step 1: Reagents | Step 2: Reagents | Final Product | Reference |

| Heck Coupling & Photocyclization | Ethyl-substituted aryl halide, Styrene, Pd catalyst, Base | UV light, I₂ (oxidant) | Ethylphenanthrene | wikipedia.orgumich.edu |

Norbornadiene-Mediated Domino Reactions for Constructing Ethylphenanthrene Scaffolds

A novel and efficient domino reaction for synthesizing phenanthrene derivatives utilizes a palladium/norbornadiene-catalyzed system. beilstein-journals.orgbeilstein-journals.org This one-pot process involves the reaction of aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene. beilstein-journals.orgbeilstein-journals.org The transformation proceeds through a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels-Alder reaction, with norbornadiene acting as a transient directing group and an ethylene source. beilstein-journals.orgresearchgate.net

This protocol exhibits a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aryl iodide. beilstein-journals.org The synthesis of an ethylphenanthrene could be readily achieved by using an ethyl-substituted aryl iodide as a starting material. For example, the reaction of 1-ethyl-4-iodobenzene (B1345684) with 2-bromobenzoyl chloride and norbornadiene would be expected to produce the corresponding ethylphenanthrene derivative. The method is noted for its operational simplicity, shorter reaction times, and high yields compared to previous approaches. beilstein-journals.org

| Reaction | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Pd/Norbornadiene Domino Reaction | Aryl iodide, ortho-Bromobenzoyl chloride, Norbornadiene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | One-pot, C-H activation, retro-Diels-Alder | beilstein-journals.orgbeilstein-journals.org |

Advanced Analytical Characterization of Ethylphenanthrenes

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for determining the molecular structure, identifying specific isomers, and assessing the purity of ethylphenanthrene samples.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethylphenanthrene Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the detailed structure of ethylphenanthrenes. These techniques provide information about the connectivity of atoms and the precise location of the ethyl group on the phenanthrene (B1679779) ring system. ¹H NMR spectra reveal distinct signals for the aromatic protons of the phenanthrene core and the aliphatic protons of the ethyl substituent, with their chemical shifts and coupling patterns offering clues to their environment pharmacy180.commdpi.compressbooks.pub. ¹³C NMR spectroscopy further complements this by identifying the carbon framework, including the quaternary carbons of the phenanthrene rings and the carbons of the ethyl group magritek.com. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are crucial for unambiguously assigning signals and confirming the structural integrity, especially when differentiating between closely related isomers magritek.comcore.ac.uk.

Mass Spectrometry (MS) Applications for Ethylphenanthrene Identification and Quantification

Mass Spectrometry (MS) is a powerful tool for identifying and quantifying ethylphenanthrenes. The technique provides information about the molecular weight and fragmentation patterns, which serve as a molecular fingerprint for compound identification msu.edusavemyexams.comchemguide.co.ukmeasurlabs.comlibretexts.org. Ethylphenanthrenes, with a molecular formula of C₁₆H₁₄, typically exhibit a molecular ion peak ([M]⁺) corresponding to their molecular weight. Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide further structural details msu.edusavemyexams.comchemguide.co.uklibretexts.orgamazonaws.com. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for separating and quantifying volatile and semi-volatile compounds like ethylphenanthrenes in complex environmental samples measurlabs.commdpi.comthermofisher.comnih.gov. High-Resolution Mass Spectrometry (HRMS) offers enhanced accuracy in determining elemental composition, aiding in the precise identification of ethylphenanthrene isomers edinst.com. Selected Ion Monitoring (SIM) can be employed for sensitive and selective quantification of specific ethylphenanthrenes within complex matrices edinst.com.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides molecular fingerprints based on the vibrational modes of the ethylphenanthrene molecule vscht.czspectroscopyonline.compressbooks.pubmt.comlibretexts.orgamericanpharmaceuticalreview.comspectroscopyonline.com. IR spectroscopy reveals characteristic absorption bands associated with specific functional groups and bond types. For ethylphenanthrenes, these include C-H stretching vibrations for the aromatic and aliphatic portions (typically above and below 3000 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (around 1600 cm⁻¹), and bending vibrations of the ethyl group vscht.czpressbooks.publibretexts.orgevidentscientific.comuc.edulibretexts.org. Raman spectroscopy, while measuring similar vibrational information, offers complementary data and is particularly useful for analyzing aqueous samples and identifying C-C bonds, providing a unique spectral fingerprint that can differentiate isomers spectroscopyonline.commt.comamericanpharmaceuticalreview.comspectroscopyonline.comhoriba.com. The "fingerprint region" (typically 600-1600 cm⁻¹) in both IR and Raman spectra is crucial for definitive compound identification and isomer differentiation due to the unique combination of vibrational modes spectroscopyonline.comlibretexts.orgamericanpharmaceuticalreview.com.

Electronic Spectroscopy (UV-Vis, Fluorescence, Excitation-Emission Matrix-Parallel Factor Analysis) for Electronic Structure and Quantification

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probe the electronic structure of ethylphenanthrenes and are valuable for quantification due to their sensitivity horiba.comthermofisher.comazooptics.comshu.ac.ukupi.edulibretexts.org. UV-Vis spectroscopy measures the absorption of light as electrons transition between molecular orbitals, typically revealing characteristic and transitions in the UV region (200-400 nm) azooptics.comshu.ac.uklibretexts.org. Fluorescence spectroscopy, which measures emitted light after excitation, is even more sensitive and can provide additional structural insights horiba.comthermofisher.comqueensu.cauwm.edu. Excitation-Emission Matrix (EEM) spectroscopy, when coupled with Parallel Factor Analysis (PARAFAC), is particularly powerful for analyzing complex mixtures of fluorescent compounds, such as those found in environmental samples containing various PAHs, including ethylphenanthrenes uwm.edujascoinc.comresearchgate.net. EEM-PARAFAC allows for the deconvolution of overlapping spectral signals, enabling the identification and quantification of individual fluorescent components within a mixture uwm.edujascoinc.com.

Chromatographic Separation and Detection Methodologies for Ethylphenanthrenes in Complex Matrices

Chromatographic techniques are essential for separating ethylphenanthrenes from complex sample matrices and for resolving isomeric mixtures prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Ethylphenanthrenes

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the separation and quantification of ethylphenanthrenes nih.govphenomenex.comshimadzu.comsepscience.comchromatographyonline.com. RP-HPLC commonly utilizes non-polar stationary phases, such as C18 (octadecylsilane) bonded silica, and polar mobile phases (e.g., mixtures of water with acetonitrile (B52724) or methanol) to achieve separation based on hydrophobicity phenomenex.comshimadzu.comsepscience.comchromatographyonline.com. Method development involves optimizing parameters like the stationary phase, mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve adequate resolution of ethylphenanthrene isomers phenomenex.comshimadzu.comchromatographyonline.com. Detection is typically performed using UV-Vis or fluorescence detectors, which offer good sensitivity for these compounds horiba.comthermofisher.comazooptics.comqueensu.ca.

Method validation is critical to ensure the reliability of HPLC analyses. Key validation parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) nih.govyoutube.comms-editions.clsepscience.comresearchgate.net. Linearity is established by analyzing standards at various concentrations to generate a calibration curve, typically assessed by the coefficient of determination (R²). Precision is evaluated by repeated measurements, while accuracy is determined by assessing the recovery of known amounts of analyte. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively, often calculated using signal-to-noise ratios or standard deviation and slope of the calibration curve nih.govyoutube.comsepscience.comresearchgate.net. For ethylphenanthrenes in complex environmental samples, robust and validated HPLC methods are crucial for accurate monitoring thermofisher.com.

Compound List:

Ethylphenanthrenes (General Class)

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS) for Ethylphenanthrene Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of ethylphenanthrenes. This method allows for the separation of complex mixtures of PAHs based on their volatility and interaction with the GC column, followed by their identification and quantification using the mass spectrometer. The mass spectrum provides a unique fingerprint for each compound, aiding in identification, while retention time (RT) and retention index (RI) further enhance specificity, especially for distinguishing isomers nih.govresearchgate.netshimadzu.com.

Research findings indicate that GC-MS is effective in identifying and quantifying ethylphenanthrene isomers in environmental samples, such as crude oils and air particulate matter nih.govrsc.orgcore.ac.uk. The use of specific GC stationary phases, such as phenyl methylpolysiloxane, can aid in separating various isomers, with retention indexes being crucial for accurate identification, especially when mass spectra are similar researchgate.netnih.gov. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, allowing for more robust analysis in complex environmental matrices by reducing chemical background interference thermofisher.comqueensu.ca. For instance, a GC-TOF-MS (Time-of-Flight Mass Spectrometry) approach has been used to evaluate the C3-phenanthrene region, which includes various alkylphenanthrenes, demonstrating the capability to analyze complex mixtures researchgate.net.

Supercritical Fluid Chromatography (SFC) Applications for Ethylphenanthrene Separation

Supercritical Fluid Chromatography (SFC) offers an alternative and often faster separation method compared to High-Performance Liquid Chromatography (HPLC) for PAHs, including ethylphenanthrenes. SFC utilizes supercritical fluids, typically carbon dioxide, as the mobile phase, which offers advantages like low viscosity and high eluting power researchgate.netnih.gov.

SFC is particularly adept at separating complex mixtures of PAHs, including isomers, which can be challenging for other chromatographic techniques researchgate.netnih.gov. Studies have shown that coupling different columns, such as a C18 column with a specific PAH column, can achieve complete separation of the 16 EPA-listed PAHs within a reasonable timeframe researchgate.net. SFC can also be coupled with mass spectrometry (SFC-MS) for enhanced detection and identification capabilities, as demonstrated in the analysis of PAHs in milk samples nih.govnih.gov. The ability to control parameters like pressure and mobile phase composition allows for fine-tuning of separations, making SFC a powerful tool for resolving ethylphenanthrene isomers researchgate.net. Furthermore, SFC can be coupled with Solid-Phase Microextraction (SPME) for a comprehensive extraction and analysis workflow researchgate.net.

Advanced Extraction and Sample Preparation Techniques for Ethylphenanthrenes

Effective extraction and sample preparation are critical prerequisites for the accurate analysis of ethylphenanthrenes, especially from complex environmental matrices like soil, water, and air particulate matter. Several advanced techniques are employed to isolate and concentrate these compounds.

Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample preparation, involving the selective retention of analytes onto a solid sorbent material, followed by elution with a suitable solvent sigmaaldrich.comorganomation.comphenomenex.comlcms.cz. This process isolates target compounds from complex mixtures, removes interfering substances, and can concentrate analytes, thereby improving sensitivity and accuracy in subsequent chromatographic analysis sigmaaldrich.comorganomation.comphenomenex.comlcms.cz. Various sorbent materials, such as silica-based phases (e.g., C18) and polymeric resins, are available, offering versatility for different analytes and matrices sigmaaldrich.comorganomation.com. SPE can be employed in "bind-elute" or "interference removal" strategies, depending on the analyte's properties and the matrix composition sigmaaldrich.com.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step organomation.comnih.govnih.govmdpi.comchromatographyonline.commdpi.com. It uses a fiber coated with a sorbent material that is exposed to the sample. SPME is known for its simplicity, sensitivity, and potential for automation, making it suitable for trace analysis nih.govnih.govmdpi.comchromatographyonline.commdpi.com. SPME can be coupled with GC or HPLC, and advancements include various fiber coatings and in-tube SPME for enhanced performance and compatibility with different analytical techniques researchgate.netmdpi.commdpi.com.

Accelerated Solvent Extraction (ASE) : ASE, also known as pressurized liquid extraction (PLE), uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction lcms.cznih.gov. ASE is approved for various environmental analyses and can be used for the simultaneous extraction of multiple compound classes, such as PAHs and PCBs lcms.cz. Selective pressurized liquid extraction (PLE) methods have been developed to extract and fractionate PAHs and their oxygenated derivatives from soil, demonstrating high recoveries and reduced analysis time nih.gov.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) : MAE and UAE are "green" extraction technologies that utilize microwave energy and ultrasonic waves, respectively, to enhance the extraction of bioactive compounds researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. These methods often lead to higher yields, shorter extraction times, and reduced solvent usage compared to conventional techniques researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. Studies have compared MAE and UAE for phenolic compound extraction, with MAE often showing superior efficiency in terms of yield and time researchgate.netmdpi.comnih.gov. For instance, MAE can achieve high yields at elevated temperatures and short times mdpi.com. UAE employs ultrasonic cavitation to disrupt cell walls and improve mass transfer researchgate.net.

Electrochemical Methods in Ethylphenanthrene Sensing and Detection Research

Electrochemical methods offer sensitive, selective, and often cost-effective approaches for detecting PAHs like ethylphenanthrenes. These methods typically involve measuring changes in electrical current or potential resulting from redox reactions of the analytes at an electrode surface.

Research has explored various electrode modifications to enhance the detection of phenanthrene and its derivatives. For example, modified indium-tin oxide (ITO) electrodes incorporating anthraquinone (B42736) sulfonate and poly diallyldimethylammonium chloride have been developed for the electrochemical determination of phenanthrene, achieving very low detection limits rsc.org. Modified glassy carbon electrodes (GCE) with nanocomposites, such as polyaniline-nickel oxide (PANI-NiO), have also shown enhanced electrocatalytic oxidation of phenanthrene, leading to sensitive detection with low limits (e.g., 0.732 pM) researchgate.net.

Electrochemical biosensors, utilizing DNA immobilized on electrodes, have been employed to detect PAH-DNA interactions, with the guanine (B1146940) oxidation peak serving as the signal researchgate.net. Phenanthrene itself has been studied using electrochemical immunosensors, where antibodies specific to phenanthrene are immobilized on modified electrodes, allowing for sensitive detection in complex matrices like seawater nih.govmdpi.com. These biosensors offer advantages such as simplicity, speed, and reduced sample pre-treatment compared to traditional chromatographic methods nih.govmdpi.com. Other electrochemical approaches include using modified electrodes with metal-organic frameworks (MOFs) or carbon nanotubes for the detection of hydroxylated PAHs, which are metabolites of PAHs and serve as biomarkers for exposure nih.govyoutube.com.

Compound Table

| Compound Name | CAS Number |

| Phenanthrene | 85-01-8 |

| Ethylphenanthrene | Varies by isomer (e.g., 1-Ethylphenanthrene: 201-33-2) |

| Benzo[a]anthracene | 56-55-3 |

| Pyrene | 129-00-0 |

| 1-Hydroxypyrene | 4239-14-9 |

| Naphthalene (B1677914) | 91-20-3 |

| Anthracene | 92-70-6 |

| Fluoranthene | 206-44-0 |

| Indeno[1,2,3-cd]pyrene | 193-39-5 |

| Benzo[a]pyrene | 50-32-8 |

| Dibenzothiophene | 132-65-0 |

Note: CAS numbers for specific ethylphenanthrene isomers vary. The table includes Phenanthrene and common PAHs mentioned in the context of analytical methods.###

Ethylphenanthrenes, a class of alkylated polycyclic aromatic hydrocarbons (PAHs), are of environmental and toxicological interest. Their accurate identification, separation, and quantification necessitate advanced analytical methodologies. This article details the application of Gas Chromatography coupled with Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), advanced extraction and sample preparation techniques, and electrochemical methods for the analysis of ethylphenanthrenes.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS) for Ethylphenanthrene Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for analyzing ethylphenanthrenes due to its ability to separate complex mixtures and provide definitive identification. The process involves separating volatile compounds based on their boiling points and polarity as they pass through a GC column. The mass spectrometer then detects and identifies these separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns.

Research has demonstrated the efficacy of GC-MS in identifying and quantifying ethylphenanthrene isomers in various environmental samples, including crude oils and air particulates nih.govrsc.orgcore.ac.uk. The use of specific GC stationary phases, such as phenyl methylpolysiloxane, is crucial for resolving isomers, with retention indexes (RI) serving as vital confirmatory data alongside mass spectra researchgate.netshimadzu.comnih.gov. Advanced GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, enabling robust analysis by reducing matrix interference, a critical factor in complex environmental samples thermofisher.comqueensu.ca. For instance, GC-TOF-MS (Time-of-Flight Mass Spectrometry) has been employed to analyze the C3-phenanthrene region, which encompasses various alkylphenanthrenes, showcasing its capability in complex mixture analysis researchgate.net.

Electrochemical Methods in Ethylphenanthrene Sensing and Detection Research

Electrochemical methods provide sensitive, selective, and often cost-effective approaches for detecting PAHs like ethylphenanthrenes. These techniques rely on measuring electrical signals generated by the redox reactions of analytes at an electrode surface.

Significant research has focused on developing modified electrodes to improve the detection of phenanthrene and its derivatives. For example, electrodes modified with nanocomposites, such as polyaniline-nickel oxide (PANI-NiO) on glassy carbon electrodes (GCE), have shown enhanced electrocatalytic oxidation of phenanthrene, leading to sensitive detection with very low limits researchgate.net. Similarly, modified indium-tin oxide (ITO) electrodes incorporating specific compounds have been developed for phenanthrene determination, achieving detection limits in the picomolar range rsc.org.

Electrochemical biosensors, often employing immobilized DNA or antibodies, are also being utilized. DNA-based electrochemical biosensors can detect PAH-DNA interactions, with changes in guanine oxidation peaks indicating the presence of PAHs researchgate.net. Immunosensors, featuring antibodies specific to phenanthrene, have been developed for sensitive detection in complex matrices like seawater, offering advantages such as reduced sample preparation time and cost compared to traditional chromatographic methods nih.govmdpi.com. Furthermore, research explores electrodes modified with materials like metal-organic frameworks (MOFs) and carbon nanotubes for detecting hydroxylated PAHs, which serve as biomarkers for PAH exposure nih.govyoutube.com.

Supercritical Fluid Chromatography (SFC) Applications for Ethylphenanthrene Separation

Supercritical Fluid Chromatography (SFC) offers a valuable alternative for separating ethylphenanthrenes, often providing faster analyses and different selectivity compared to High-Performance Liquid Chromatography (HPLC). SFC utilizes supercritical fluids, typically carbon dioxide, as the mobile phase, benefiting from low viscosity and high solvating power researchgate.netnih.gov.

SFC excels in separating complex PAH mixtures, including isomers that can be challenging to resolve with other chromatographic techniques researchgate.netnih.gov. Studies have demonstrated that using a combination of different columns, such as a C18 column paired with a specialized PAH column, can achieve comprehensive separation of the 16 priority PAHs within a short timeframe researchgate.net. Coupling SFC with mass spectrometry (SFC-MS) further enhances its analytical capabilities, as seen in the analysis of PAHs in milk samples nih.govnih.gov. The ability to precisely control parameters like pressure and mobile phase composition allows for fine-tuning of separations, making SFC highly effective for resolving ethylphenanthrene isomers researchgate.net. SFC can also be integrated with sample preparation techniques like Solid-Phase Microextraction (SPME) for a complete analytical workflow researchgate.net.

Advanced Extraction and Sample Preparation Techniques for Ethylphenanthrenes

Effective extraction and sample preparation are crucial for isolating and concentrating ethylphenanthrenes from diverse and often complex environmental matrices before instrumental analysis. Several advanced techniques are employed to ensure efficient recovery and cleanup.

Solid-Phase Extraction (SPE) : SPE is a widely adopted technique for sample preparation, involving the selective adsorption of analytes onto a solid sorbent material, followed by elution with a suitable solvent sigmaaldrich.comorganomation.comphenomenex.comlcms.cz. This process effectively isolates target compounds, removes interfering substances, and can concentrate analytes, thereby enhancing the sensitivity and accuracy of subsequent chromatographic analyses sigmaaldrich.comorganomation.comphenomenex.comlcms.cz. A variety of sorbent materials, including silica-based phases (e.g., C18) and polymeric resins, are available, offering versatility for different analytes and sample matrices sigmaaldrich.comorganomation.com. SPE can be implemented using "bind-elute" or "interference removal" strategies, tailored to the analyte's properties and matrix characteristics sigmaaldrich.com.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free sample preparation method that integrates sampling, extraction, and concentration into a single step organomation.comnih.govnih.govmdpi.comchromatographyonline.commdpi.com. It utilizes a fiber coated with a sorbent material, exposed directly to the sample or its headspace. SPME is recognized for its simplicity, high sensitivity, and potential for automation, making it suitable for trace analysis nih.govnih.govmdpi.comchromatographyonline.commdpi.com. SPME can be directly coupled with GC or HPLC, with advancements including diverse fiber coatings and in-tube SPME for improved performance and compatibility with analytical instruments researchgate.netmdpi.commdpi.com.

Accelerated Solvent Extraction (ASE) : Also known as Pressurized Liquid Extraction (PLE), ASE employs elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction lcms.cznih.gov. ASE is recognized for its utility in environmental analysis and its capability for simultaneous extraction of multiple compound classes, such as PAHs and polychlorinated biphenyls (PCBs) lcms.cz. Selective PLE methods have been developed for the extraction and fractionation of PAHs and their oxygenated derivatives from soil, demonstrating high recovery rates and reduced analysis times nih.gov.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) : MAE and UAE are considered "green" extraction technologies that leverage microwave energy and ultrasonic waves, respectively, to enhance the extraction of target compounds researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. These methods typically result in higher yields, shorter extraction times, and reduced solvent usage compared to conventional techniques researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. Comparative studies often indicate that MAE can provide superior efficiency in terms of yield and speed researchgate.netmdpi.comnih.gov. UAE, for instance, utilizes ultrasonic cavitation to disrupt cell structures and improve mass transfer researchgate.net.

Environmental Research on Ethylphenanthrenes

Environmental Transport and Distribution Mechanisms of Ethylphenanthrenes

The movement and final destination of ethylphenanthrenes in the environment are governed by a complex interplay of physical and chemical processes. These mechanisms determine their concentration in various environmental compartments such as soil, water, and air.

The transport and bioavailability of ethylphenanthrenes in soil and sediment are largely controlled by sorption and desorption processes. kwrwater.nl Sorption to soil organic matter is a key process that dictates the mobility of these hydrophobic compounds. frontiersin.org The sorption capacity of soils for aromatic hydrocarbons is primarily influenced by the organic carbon content, with a lesser effect from the clay content. kwrwater.nl As hydrophobic compounds, ethylphenanthrenes are expected to bind strongly to soil and sediment particles, particularly in matrices with high organic matter. nih.gov

Table 1: Factors Influencing Sorption and Desorption of Phenanthrene-like Compounds

| Factor | Influence on Sorption/Desorption | Reference |

|---|---|---|

| Soil Organic Matter (SOM) | Higher SOM content generally increases sorption capacity for hydrophobic compounds. kwrwater.nlfrontiersin.org | frontiersin.org, kwrwater.nl |

| Temperature | Sorption of some PAHs, like naphthalene (B1677914), increases with decreasing temperature. kwrwater.nl | kwrwater.nl |

| Sorbent Type | Desorption rates are slower from geologically mature materials (e.g., kerogen in shale) compared to less rigid humic matter. nih.gov | nih.gov |

| Contaminant Concentration | Desorption rate constants can decrease significantly with lower initial sorbed concentrations. nih.gov | nih.gov |

| Aging | The residence time of the contaminant in the soil can decrease the desorption rate in some soil types. nih.gov | nih.gov |

While ethylphenanthrenes are hydrophobic and tend to sorb strongly to soil and sediment, their transport through aqueous environments can be enhanced by colloids. nih.gov This process, known as facilitated transport, has the potential to move contaminants that are typically considered immobile, increasing their migration potential in groundwater. nih.govepa.gov

Biocolloids, which include bacteria and high-molecular-weight organic macromolecules like humic substances, are particularly relevant. epa.gov These microscopic particles can remain suspended in water and act as carriers for hydrophobic contaminants. Research has shown that strongly sorbing contaminants can indeed reach groundwater via a colloid-facilitated pathway. nih.gov The presence of organic macromolecules in water can increase the mobility of hydrophobic organic chemicals, especially in soils with low organic carbon content. epa.gov By associating with these mobile biocolloids, ethylphenanthrenes can be transported over greater distances than would be predicted by their partitioning behavior alone. This mechanism is crucial for accurately assessing the risk of groundwater contamination at sites polluted with PAHs. nih.govepa.gov

Ethylphenanthrenes can be released into the atmosphere from various combustion sources and subsequently undergo long-range transport. The atmospheric fate of such semi-volatile organic compounds is governed by partitioning between the gas and particle phases, chemical transformation, and deposition. rsc.org

Transport occurs via atmospheric currents, with the compounds either in the vapor phase or adsorbed onto aerosol particles. researchgate.netnih.gov The distance of transport depends on the compound's volatility and the size of the particles to which it is attached. researchgate.net Deposition from the atmosphere occurs through two primary mechanisms: dry deposition (gravitational settling of particles) and wet deposition (scavenging by precipitation, such as rain and snow). copernicus.org Global transport models indicate that atmospheric deposition can be a significant source of contaminants to remote ecosystems, including oceans and mountain catchments. researchgate.netcopernicus.org For instance, studies on other persistent organic pollutants show that a significant fraction of atmospheric emissions can be deposited into oceans, far from the original source. copernicus.org The spatial and seasonal patterns of deposition are influenced by meteorological factors like wind patterns and precipitation frequency. mdpi.com

Biocolloid-Facilitated Transport and Bioavailability of Ethylphenanthrenes

Environmental Transformation and Degradation Pathways of Ethylphenanthrenes

Once distributed in the environment, ethylphenanthrenes are subject to various transformation and degradation processes that determine their ultimate fate and persistence.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. mdpi.comresearchgate.net This approach is considered a cost-effective and environmentally sound technology for cleaning up sites contaminated with petroleum hydrocarbons, including ethylphenanthrenes. mdpi.com Bioremediation can be implemented through strategies such as biostimulation, which involves adding nutrients or oxygen to stimulate the activity of indigenous pollutant-degrading microbes, and bioaugmentation, where specific microbial strains with known degradative capabilities are introduced to the contaminated site. mdpi.comfrontiersin.org

Microbial degradation is a key process for the natural attenuation of PAHs in the environment. core.ac.ukmdpi.com Numerous bacteria and fungi have been identified that can use PAHs as a source of carbon and energy. mdpi.comunirioja.es Microorganisms isolated from hydrocarbon-contaminated sites are often particularly effective, as they are already adapted to the presence of these compounds. mdpi.com The degradation of complex aromatic structures like ethylphenanthrene typically occurs under aerobic conditions, where microbes use oxygen to initiate the breakdown of the aromatic rings. mdpi.com The rate and extent of biodegradation depend on various factors, including the bioavailability of the contaminant, soil moisture, pH, temperature, and the presence of essential nutrients. frontiersin.orgunirioja.es For example, the optimal pH for the biodegradation of phenanthrene (B1679779) is generally in the range of 6-8. researchgate.net

Table 2: Common Bioremediation Techniques for PAH-Contaminated Soil

| Technique | Description | Reference |

|---|---|---|

| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to enhance the activity of native microbial populations. mdpi.comfrontiersin.org | mdpi.com, frontiersin.org |

| Bioaugmentation | Inoculation of a contaminated site with specific microorganisms or microbial consortia known to degrade the target pollutants. mdpi.comfrontiersin.org | mdpi.com, frontiersin.org |

| Composting | A controlled process that uses a mixture of contaminated soil with organic amendments to stimulate thermophilic microbial activity and enhance PAH degradation. mdpi.com | mdpi.com |

| Phytoremediation | The use of plants and their associated rhizosphere microorganisms to remove, contain, or degrade contaminants in soil and water. mdpi.com | mdpi.com |

| Landfarming | A technique where contaminated soil is excavated and spread over a prepared bed and periodically tilled to stimulate aerobic microbial activity. researchgate.net | researchgate.net |

The microbial breakdown of ethylphenanthrene is initiated by specific enzymes that attack the stable aromatic ring structure. queensu.ca The enzymatic degradation of aromatic compounds is a well-studied field, providing insights into the mechanisms likely involved for ethyl-substituted PAHs. nih.gov

For PAHs like phenanthrene, the initial step in aerobic degradation is typically catalyzed by a dioxygenase enzyme. nih.gov This enzyme incorporates both atoms of a molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. This step destabilizes the aromatic ring, making it susceptible to subsequent enzymatic reactions. Following the initial oxidation, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water). researchgate.net The genes encoding these catabolic enzymes are often organized in operons, such as the phn operon identified in some bacteria for phenanthrene degradation. nih.gov The enzymatic transformation of 2-ethylphenanthrene (B1218790) has been documented, indicating that microbes possess the necessary enzymatic machinery to attack the alkylated PAH structure. queensu.caqueensu.ca The presence of the ethyl group may influence the rate and pathway of degradation compared to the parent compound, phenanthrene.

Bioremediation Strategies and Microbial Degradation Pathways

Microbial Consortia and Enhanced Degradation of Ethylphenanthrenes

The biodegradation of polycyclic aromatic hydrocarbons (PAHs), including ethylphenanthrenes, is often more efficient when carried out by microbial consortia rather than by single microbial strains. aloki.humdpi.com Mixed microbial communities exhibit a broader range of metabolic capabilities and can work synergistically to break down complex organic molecules. aloki.huimrpress.comcapes.gov.brnih.govfrontiersin.org The cooperative efforts within a consortium can lead to the complete mineralization of pollutants that a single species may only partially transform. mdpi.comnih.gov

The advantages of using microbial consortia for PAH degradation include:

Metabolic Complementation: Different species within the consortium can possess different enzymatic pathways, allowing for the breakdown of a wider range of compounds and their metabolic intermediates. frontiersin.org A product of one organism's metabolism can serve as a substrate for another. imrpress.com

Enhanced Bioavailability: Some members of a consortium may produce biosurfactants, which increase the solubility and bioavailability of hydrophobic compounds like ethylphenanthrenes, making them more accessible for microbial attack. frontiersin.orgnih.gov

Increased Resilience: Mixed cultures are often more resistant to environmental stressors and the toxic effects of high pollutant concentrations compared to pure cultures. frontiersin.org

Reduced Lag Time: Synergistic interactions can shorten the acclimation period (lag time) required before significant degradation begins. capes.gov.brnih.gov

Studies have shown that consortia containing bacteria such as Acinetobacter, Klebsiella, and Stenotrophomonas can synergistically degrade phenanthrene, with the mixed cultures showing significantly higher degradation efficiency than any of the individual strains. capes.gov.brnih.gov For instance, a consortium including Stenotrophomonas maltophilia was found to be the predominant and most active species in the degradation of phenanthrene in a mixed culture. capes.gov.brnih.gov Similarly, a developed mixed bacterial culture, ASPF, was effective in degrading a mixture of phenanthrene and fluoranthene. nih.gov While these studies focus on the parent compound, the principles of synergistic degradation are directly applicable to alkylated PAHs like ethylphenanthrenes. researchgate.net The degradation of ethylphenanthrene has been observed in environmental samples containing mixed microbial populations, such as in flowback water from hydraulic fracturing, indicating the role of microbial consortia in its natural attenuation. gisera.csiro.au

Table 1: Examples of Bacterial Genera Involved in PAH Degradation by Consortia

| Bacterial Genus | Potential Role in Consortium | Reference(s) |

|---|---|---|

| Pseudomonas | Production of biosurfactants, initial ring cleavage | frontiersin.org |

| Stenotrophomonas | Predominant degrader in some consortia | capes.gov.brnih.gov |

| Acinetobacter | Synergistic degradation partner | capes.gov.brnih.gov |

| Klebsiella | Synergistic degradation partner | capes.gov.brnih.gov |

| Azoarcus | Dominant genus in some PAH-degrading consortia | nih.gov |

| Chelativorans | Dominant genus in some PAH-degrading consortia | nih.gov |

Identification and Characterization of Metabolic Intermediates and Transformation Products

The metabolic pathway of ethylphenanthrenes, while not as extensively studied as that of phenanthrene, is understood to proceed through several key transformation steps. The position of the ethyl group on the phenanthrene ring influences the specific metabolites formed. d-nb.info Research on related alkylated PAHs, particularly 9-ethylphenanthrene (B47781), provides significant insight into the likely degradation pathways. d-nb.infoacs.orgnih.gov

Two primary metabolic activation pathways are recognized:

Side-Chain Hydroxylation: This is a major initial pathway where the ethyl group is oxidized. d-nb.infoacs.orgnih.gov For 9-ethylphenanthrene, this leads to the formation of hydroxylated intermediates.

Ring Oxidation: Similar to the parent phenanthrene molecule, the aromatic rings of ethylphenanthrene can be oxidized. This can occur via two main routes:

Diol-Epoxide Pathway: This pathway involves the formation of dihydrodiols, which are then converted to diol-epoxides. The subsequent hydrolysis of these epoxides results in the formation of tetraols. The detection of tetraols serves as a signature for this metabolic route. acs.orgnih.govnih.gov

o-Quinone Pathway: This pathway also starts with the formation of dihydrodiols, which are then converted to catechols. These catechols can be oxidized to form reactive o-quinones. The identification of O-monosulfonated-catechols in metabolic studies of 9-ethylphenanthrene confirms the activity of this pathway. acs.orgnih.govnih.gov

A study on the metabolism of 9-ethylphenanthrene (9-EP) in human hepatoma (HepG2) cells identified several key metabolites, which can be considered indicative of the transformation products expected from microbial degradation in the environment. acs.orgnih.govnih.gov

Table 2: Identified Metabolic Intermediates of 9-Ethylphenanthrene

| Metabolic Pathway | Signature Metabolite(s) Identified | Reference(s) |

|---|---|---|

| Side-Chain Hydroxylation | Hydroxylated ethylphenanthrene derivatives | d-nb.infoacs.orgnih.gov |

| Diol-Epoxide Pathway | Tetraols, O-monosulfonated-dihydrodiols | acs.orgnih.gov |

| o-Quinone Pathway | O-monosulfonated-catechols | acs.orgnih.gov |

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV-fluorescence detection and liquid chromatography-mass spectrometry (LC-MS/MS) are crucial for the separation and identification of these metabolic intermediates. acs.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) is also a key tool for analyzing ethylphenanthrene and its degradation products in environmental samples. core.ac.uknih.gov Pyrolysis experiments have also shown that 2-ethylphenanthrene can be formed from the thermal decomposition of larger molecules like 2-dodecylphenanthrene (B3051877) via intermediates such as 2-vinyl-9,10-dihydrophenanthrene. acs.org

Photodegradation Mechanisms and Environmental Photochemistry of Ethylphenanthrenes

Ethylphenanthrenes, like other PAHs, are susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV spectrum of sunlight. ikm.org.mymdpi.com This process is a significant pathway for the transformation of these compounds in the environment, especially in the atmosphere and on surfaces exposed to sunlight. pjoes.com The photochemical reactions can proceed through two primary mechanisms:

Direct Photolysis: This occurs when the ethylphenanthrene molecule directly absorbs a photon of light, leading to its excitation to a higher energy state. This excited state is more reactive and can undergo various transformations, such as isomerization or bond cleavage, leading to degradation products. ikm.org.mymdpi.com

Indirect Photodegradation (Photosensitization): This process involves other substances in the environment, known as photosensitizers (e.g., humic substances, certain dyes), which absorb light and transfer the energy to the ethylphenanthrene molecule or generate reactive oxygen species (ROS). ikm.org.my These ROS, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive and can oxidize the ethylphenanthrene molecule, leading to its degradation. nist.gov

The presence of an alkyl substituent, such as an ethyl group, can influence the rate and pathway of photodegradation. It has been observed that photosensitivity generally increases with increasing alkylation for PAHs. tos.org The degradation of the parent compound, phenanthrene, is known to produce photoproducts like 9,10-phenanthrenequinone, which can be more toxic than the original compound. mdpi.comresearchgate.net It is plausible that ethylphenanthrene undergoes similar ring oxidation to form ethyl-phenanthrenequinones, in addition to reactions involving the ethyl side chain. The specific products formed will depend on the isomer and the environmental conditions.

Table 3: General Mechanisms of Photodegradation

| Mechanism | Description | Key Reactive Species | Reference(s) |

|---|---|---|---|

| Direct Photolysis | Direct absorption of a photon by the ethylphenanthrene molecule. | Excited state ethylphenanthrene (EP*) | ikm.org.mymdpi.com |

| Indirect Photodegradation | Energy transfer from a photosensitizer or reaction with ROS. | Hydroxyl radical (•OH), Singlet oxygen (¹O₂) | ikm.org.mynist.gov |

Hydrothermal and Other Abiotic Degradation Processes and Reaction Mechanisms

Besides microbial and photochemical processes, ethylphenanthrenes can be degraded by abiotic (non-biological) processes, including hydrothermal degradation and hydrolysis. researchgate.netencyclopedia.pub These processes are particularly relevant in specific environmental or industrial settings, such as deep-sea hydrothermal vents or high-temperature industrial wastewater treatment. vulcanchem.com

Hydrothermal Degradation: This process involves the decomposition of organic compounds in the presence of water at elevated temperatures and pressures. cetjournal.itnih.gov Under these conditions, water acts as a reactant and a catalyst. Studies on PAHs in hydrothermal sediments show a relative abundance of lower molecular weight compounds, suggesting that larger molecules undergo decomposition. vulcanchem.com The distribution of phenanthrene and its alkylated homologs in these environments suggests that they are products of pyrolysis and are subject to further thermal degradation. vulcanchem.com For instance, the thermolysis of phenanthrene in the presence of certain catalysts has been shown to produce 9-ethylphenanthrene as a minor product through isomerization and partial saturation reactions. mdpi.com It is expected that under more severe hydrothermal conditions, ethylphenanthrenes would undergo decomposition through mechanisms like dealkylation (loss of the ethyl group) and ring cleavage.

Other Abiotic Processes:

Hydrolysis: This involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. acs.org While the aromatic rings of phenanthrene are generally resistant to hydrolysis under typical environmental conditions, the presence of certain functional groups or extreme pH conditions could facilitate this process. acs.org

Oxidation/Reduction with Minerals: Abiotic degradation can also be mediated by naturally occurring minerals in soil and sediment. pnas.org For example, reactive iron minerals can participate in redox reactions that transform organic pollutants. While this is well-documented for chlorinated solvents, similar principles could apply to the transformation of PAHs under certain anaerobic or reducing conditions.

Theoretical and Experimental Modeling of Environmental Fate and Transport of Ethylphenanthrenes

Predicting the environmental behavior of contaminants like ethylphenanthrenes relies on the use of fate and transport models. pnas.orguzh.chmdpi.com These models are mathematical tools that simulate how a chemical moves and transforms in the environment, considering various compartments such as air, water, soil, and sediment. pjoes.comuzh.ch

Key factors and processes included in these models are:

Partitioning: The distribution of the chemical between different environmental phases (e.g., water and octanol, represented by the log Kow; or soil/sediment and water, represented by the Koc). Alkylated PAHs, including ethylphenanthrenes, are generally hydrophobic and tend to partition from water into organic matter in soil and sediment. mdpi.com

Transport: The movement of the chemical within and between environmental compartments. This includes processes like atmospheric deposition, surface water runoff, and leaching through soil. pjoes.com

Transformation: The degradation of the chemical through biotic and abiotic processes. This requires input data such as biodegradation rates, photolysis rates, and hydrolysis rates. mdpi.com

Several multimedia fate models, such as ChemCAN, GREAT-ER, and SimpleBox, have been developed to predict the environmental concentrations of organic pollutants. pnas.orguzh.ch These models can be used to estimate the persistence and long-range transport potential of substances like ethylphenanthrenes. For alkylated PAHs, models often rely on physical-chemical properties and degradation half-lives that may be estimated from the parent PAH, with adjustments made for the alkyl substituent. pnas.org

Modeling studies of the Athabasca oil sands region, for example, have used multimedia fate models to evaluate the emissions and distribution of PAHs and their alkylated derivatives. pnas.org Such models are essential for risk assessment, as they can predict environmental concentrations in various media and help identify areas of potential concern. uzh.chmdpi.com However, the accuracy of these models is highly dependent on the quality of the input data, and there is a need for more experimental data on the specific properties and degradation rates of ethylphenanthrene isomers to improve predictive accuracy. pnas.org

Table 4: Key Parameters for Modeling the Fate and Transport of Ethylphenanthrenes

| Parameter | Description | Importance for Modeling | Reference(s) |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a chemical. | Predicts partitioning into soil, sediment, and biota. | mdpi.com |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Influences mobility in aquatic systems and bioavailability. | vulcanchem.com |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Determines the tendency to volatilize into the atmosphere. | pjoes.com |

| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | A key factor determining persistence in soil and water. | pnas.org |

| Photodegradation Rate | The rate of breakdown due to light. | Determines persistence in the atmosphere and surface waters. | pjoes.com |

| Soil/Sediment Adsorption Coefficient (Koc) | Describes the partitioning between organic carbon in soil/sediment and water. | Controls leaching potential and availability in the aqueous phase. | mdpi.com |

Computational and Theoretical Studies of Ethylphenanthrenes

Quantum Chemical Calculations on Electronic Structure and Reactivity of Ethylphenanthrenes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like ethylphenanthrenes. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating electronic structure and predicting chemical reactivity.

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for determining the electronic structure and reactivity of molecular systems scispace.comnih.govwikipedia.orgmdpi.com. DFT methods are based on the electron density distribution rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost scispace.comwikipedia.orguci.edu. For ethylphenanthrenes, DFT calculations can provide detailed information about their ground-state electronic properties, charge distribution, and potential reaction sites. Studies utilizing DFT have been applied to various aromatic systems to understand reactivity descriptors, such as electrophilicity and nucleophilicity, which are crucial for predicting chemical behavior mdpi.com. While specific DFT studies on ethylphenanthrene isomers were not directly detailed in the provided search results, the general application of DFT to similar polycyclic aromatic hydrocarbons (PAHs) demonstrates its utility in analyzing their electronic properties and reactivity patterns wikipedia.orguci.educhemrxiv.orgrsc.org.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining a molecule's reactivity and optical properties mdpi.comresearchgate.netresearchgate.netnepjol.infofiveable.melibretexts.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that dictates the energy required for electronic transitions, influencing light absorption and emission characteristics researchgate.netnepjol.infofiveable.melibretexts.org. For ethylphenanthrenes, analyzing these frontier orbitals can provide insights into their susceptibility to electrophilic or nucleophilic attack and their potential for participating in photochemical reactions. While specific HOMO-LUMO data for ethylphenanthrenes were not found, studies on similar aromatic systems show that the shape and energy levels of these orbitals are key indicators of electronic transitions and chemical behavior mdpi.comresearchgate.netresearchgate.netnepjol.infofiveable.melibretexts.org.

Density Functional Theory (DFT) Applications to Ethylphenanthrene Systems

Theoretical Studies on Reaction Mechanisms and Kinetics in Ethylphenanthrene Chemistry

Theoretical studies are instrumental in dissecting the mechanisms and kinetics of chemical reactions involving ethylphenanthrenes. This includes understanding how they are synthesized, how they react, and how they degrade.

Computational methods, including DFT, are frequently employed to understand catalyst-substrate interactions, which are crucial for designing efficient synthetic routes osti.govrsc.orgnsf.govpnnl.gov. By modeling how a catalyst binds to and activates an ethylphenanthrene substrate, researchers can gain insights into reaction pathways and optimize conditions for synthesis. Studies on catalytic systems often involve analyzing non-covalent interactions, electronic factors, and steric effects to predict selectivity and reactivity osti.govnsf.govnih.gov. While specific computational studies detailing catalyst-substrate interactions for ethylphenanthrene synthesis were not found, the general principles of computational catalysis are widely applied to organic synthesis rsc.orgpnnl.govsouthampton.ac.uk.

Predicting the degradation pathways of organic compounds is essential for understanding their environmental fate and developing remediation strategies nih.govqueensu.cahb.se. Theoretical methods, particularly DFT, can be used to model reaction mechanisms, identify key intermediates, and calculate activation energies for degradation processes. For ethylphenanthrenes, this could involve studying their breakdown under various environmental conditions, such as oxidation or photodegradation. DFT has been successfully applied to predict degradation pathways for other complex organic molecules, providing valuable information about their environmental persistence and transformation nih.govhb.se.

Molecular Interactions of Ethylphenanthrenes with Biological Systems Mechanistic Focus

Investigations into Non-Covalent Interactions with Biological Macromolecules

The biological activity of ethylphenanthrenes is fundamentally linked to their ability to engage in non-covalent interactions with essential macromolecules like proteins and nucleic acids. These interactions, while individually weak, collectively determine the binding affinity and specificity of these compounds. libretexts.org

π-π Stacking: The aromatic rings of ethylphenanthrenes are rich in π-electrons, enabling them to participate in π-π stacking interactions. weizmann.ac.ilmdpi.com This type of interaction occurs when the aromatic rings of an ethylphenanthrene molecule and a biological macromolecule, such as an aromatic amino acid residue (e.g., phenylalanine, tryptophan, tyrosine) in a protein, align in a parallel or near-parallel fashion. weizmann.ac.ilmdpi.com While classic sandwich-style stacking can be repulsive, staggered or T-shaped arrangements are often energetically favorable and contribute to the stability of protein-ligand complexes. wikipedia.org The strength and geometry of these interactions can be influenced by factors such as the specific ethylphenanthrene isomer and the local environment within the biomolecule. mdpi.comrsc.org

Hydrophobic Interactions: As nonpolar molecules, ethylphenanthrenes exhibit hydrophobic characteristics. In the aqueous environment of a cell, these molecules tend to minimize their contact with water by associating with nonpolar regions of macromolecules. libretexts.org This "hydrophobic effect" is a major driving force for the binding of ethylphenanthrenes to the hydrophobic cores of proteins or the nitrogenous bases within the DNA double helix. tutorchase.comnih.gov These interactions are crucial for processes like the cellular uptake and distribution of these compounds. nih.gov

Interaction Mechanisms with Enzymes and Other Biomolecules

Ethylphenanthrenes can interact with a range of biomolecules, leading to alterations in their structure and function. The primary targets include enzymes, which are critical for metabolic processes, and DNA, the carrier of genetic information. oup.com

Ligand-Protein Binding Dynamics and Computational Approaches

Understanding the dynamic nature of ethylphenanthrene-protein interactions is crucial for predicting their biological effects. rsc.orgmdpi.com Computational methods like molecular docking and molecular dynamics (MD) simulations have become indispensable tools in this area. risesunedu.comebsco.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand, such as an ethylphenanthrene, within the active site of a protein. nih.govmdpi.comnih.gov By simulating various possible binding poses, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the binding process by simulating the movement of atoms and molecules over time. ebsco.comnih.govfrontiersin.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering insights into the flexibility of the system and the energetics of the interaction. frontiersin.orgnih.gov MD simulations are particularly useful for studying the behavior of complex systems and can help refine the predictions made by molecular docking. rsc.orgyoutube.com

Impact on Enzyme Activity and Inhibition Kinetics

The binding of ethylphenanthrenes to enzymes can significantly alter their catalytic activity. khanacademy.orglibretexts.org A notable example is their interaction with cholinesterases, a family of enzymes essential for nerve function. up.pt

Cholinesterases: These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for hydrolyzing choline (B1196258) esters. nih.gov Inhibition of these enzymes can lead to the accumulation of neurotransmitters and subsequent adverse neurological effects. up.pt Research has shown that certain environmental contaminants can inhibit cholinesterase activity. up.ptnih.gov The kinetics of this inhibition, whether competitive, non-competitive, or uncompetitive, can be determined by studying the reaction rates at different substrate and inhibitor concentrations. ugm.ac.idkg.ac.rs Understanding these kinetics is vital for assessing the toxic potential of compounds like ethylphenanthrenes.

| Enzyme | Function | Potential Impact of Ethylphenanthrene Interaction |

| Acetylcholinesterase (AChE) | Hydrolyzes the neurotransmitter acetylcholine. nih.gov | Inhibition, leading to disruption of nerve signal transmission. up.pt |

| Butyrylcholinesterase (BuChE) | Hydrolyzes butyrylcholine (B1668140) and other choline esters. nih.gov | Inhibition, though its physiological role is less defined than AChE. up.pt |

| Cytochrome P450 (CYP) Enzymes | Metabolize a wide range of foreign compounds, including PAHs. nih.gov | Induction or inhibition of activity, altering the metabolic fate of ethylphenanthrenes and other substances. |

Research on Cellular Uptake and Intracellular Distribution Mechanisms of Ethylphenanthrenes

The entry of ethylphenanthrenes into cells and their subsequent distribution within subcellular compartments are critical steps that precede their molecular interactions and potential toxicity. noaa.gov The hydrophobic nature of these compounds plays a significant role in their ability to cross cell membranes. oup.com

Cellular Uptake Mechanisms: While passive diffusion across the lipid bilayer of the cell membrane is a likely route of entry for hydrophobic molecules like ethylphenanthrenes, other mechanisms may also be involved. oup.com Endocytic pathways, such as phagocytosis and macropinocytosis, are processes by which cells engulf extracellular material and could potentially internalize these compounds, especially if they are associated with particulate matter. wilhelm-lab.commdpi.com The efficiency of uptake can be influenced by the physicochemical properties of the ethylphenanthrene isomer and the characteristics of the cell type.

Structure Activity Relationship Sar Studies of Ethylphenanthrenes and Their Derivatives

Influence of Ethyl Substitution on Electronic Properties and Reactivity Profiles

The addition of an ethyl group to the phenanthrene (B1679779) core, a planar, unsaturated ring system with 14 π electrons, influences the compound's physical and chemical properties, including its solubility, melting point, and reactivity. ontosight.ainumberanalytics.com The reactivity of phenanthrene and its derivatives in reactions like electrophilic substitution is governed by both electronic and steric effects. numberanalytics.comnumberanalytics.com

The position of the ethyl substituent on the phenanthrene ring (regiochemistry) significantly impacts the molecule's reactivity. Steric effects, related to the spatial arrangement of atoms, can affect the accessibility of a reaction site, thereby influencing the reaction rate. numberanalytics.com Electronic effects, which stem from differences in bonding arrangements, alter the electronic properties of the molecule and its reactivity. numberanalytics.com For instance, in studies of ethyl phenanthrene-9-carboxylate, the ester group's position is a key determinant of reactivity in enzymatic interactions. Phenanthrene-3-carboxylate esters show a 2.7-fold higher catalytic efficiency with certain esterases compared to the 9-carboxylate (B11530827) isomer, a preference attributed to both steric and electronic factors that affect substrate binding.